2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-beta-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-beta-D-gluco-undecopyranosyl]-
Description
Historical Discovery and Identification
Hikizimycin, initially isolated in the early 1970s from Streptomyces longissimus and Streptomyces sp. strain A-5, emerged as a potent anthelmintic and antifungal agent. Its discovery followed soil sampling near the Hikizi River in Kanagawa Prefecture, Japan, which led to the identification of its unique activity against phytopathogenic fungi and helminths. Early structural characterization faced significant challenges due to its densely functionalized architecture, which includes a 4-amino-4-deoxyundecose core decorated with cytosine and 3-amino-3-deoxyglucose moieties. The compound was independently identified as "anthelmycin" in Western literature, but subsequent studies confirmed its structural identity with hikizimycin, resolving nomenclature inconsistencies.
Key milestones in its characterization include:
- 1971 : Initial reports of hikizimycin’s anthelmintic activity.
- 1977 : Structural confirmation via carbon-13 nuclear magnetic resonance (NMR), which clarified its glycosidic linkages and stereochemical arrangement.
- 2020 : Convergent total synthesis by Inoue et al., which validated the proposed structure and enabled further biochemical studies.
Nomenclature and Structural Classification
The systematic IUPAC name, 2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-β-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-β-D-gluco-undecopyranosyl]- , reflects its intricate architecture. Structurally, hikizimycin belongs to the aminohexosyl cytosine antibiotic family , characterized by a cytosine base linked to a highly modified aminocyclitol core. Its defining features include:
This structure places hikizimycin among the most complex nucleoside antibiotics, with a molecular formula of C21H37N5O14 and a molecular weight of 583.54 g/mol .
Relationship to the Aminohexosyl Cytosine Antibiotic Family
Hikizimycin shares mechanistic and structural similarities with other aminohexosyl cytosine antibiotics, such as blasticidin S , gougerotin , and amicetin , which inhibit ribosomal peptidyl transferase activity. However, its distinct features include:
- Lack of an aminoacyl group : Unlike blasticidin S, hikizimycin does not possess a terminal amino acid residue, which alters its binding affinity to ribosomal subunits.
- Extended glycosylation : The 3-amino-3-deoxyglucose and cytosine units create a branched glycosylation pattern not observed in related compounds.
- Stereochemical complexity : Ten contiguous stereocenters on the undecose core confer unique three-dimensional interactions with biological targets.
Comparative analysis reveals that hikizimycin’s anthelmintic activity stems from its ability to disrupt protein synthesis in both prokaryotic and eukaryotic organisms, a trait shared with but mechanistically distinct from other family members.
Research Significance in Glycochemistry
Hikizimycin’s structural complexity has made it a focal point for glycochemical research, particularly in understanding glycosylation strategies and stereochemical control in natural product synthesis. Key contributions include:
- Radical-mediated glycosylation : The 2020 total synthesis employed a novel intermolecular radical coupling reaction between α-alkoxyacyl tellurides and aldehydes, enabling efficient construction of the undecose core. This method bypassed traditional protecting-group-intensive approaches, reducing synthetic steps from >30 to 17.
- Selective deprotection techniques : Strategic use of azide and acetal protecting groups allowed precise functionalization of hydroxyl and amine groups.
- Biosynthetic insights : Hikizimycin’s glycosylation pattern provides a model for studying enzymatic pathways in Streptomyces, particularly those involving glycosyltransferases and aminotransferases .
The compound’s synthesis and structural analysis have advanced methodologies for accessing other glycosylated antibiotics, such as tunicamycin and vancomycin derivatives , underscoring its role as a benchmark in glycodiversification studies.
Tables
Table 1. Comparative Analysis of Hikizimycin and Related Aminohexosyl Cytosine Antibiotics
| Feature | Hikizimycin | Blasticidin S | Gougerotin |
|---|---|---|---|
| Aglycone Core | 4-Amino-4-deoxyundecose | Cyclohexenomycin | Cytosine aminonucleoside |
| Glycosylation | β-D-glucose + cytosine | β-D-mannose + cytosine | β-D-ribose + cytosine |
| Aminoacyl Group | Absent | Present | Present |
| Biological Target | Peptidyl transferase | Peptidyl transferase | Peptidyl transferase |
| Synthetic Challenges | 10 stereocenters | 6 stereocenters | 4 stereocenters |
Table 2. Key Synthetic Advances in Hikizimycin Research
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S,6S)-5-amino-6-[(2S,3S,4S,5S)-1-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6-pentahydroxyhexyl]-3,4-dihydroxyoxan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N5O14/c22-7-1-2-26(21(37)25-7)19-16(36)12(32)9(24)17(39-19)18(15(35)14(34)10(30)5(29)3-27)40-20-13(33)8(23)11(31)6(4-28)38-20/h1-2,5-6,8-20,27-36H,3-4,23-24H2,(H2,22,25,37)/t5-,6+,8-,9-,10-,11+,12-,13+,14-,15-,16+,17-,18?,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQSDVBOXQHCHU-MKBXKYJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(C(C(C(C(CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C([C@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N5O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-beta-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-beta-D-gluco-undecopyranosyl] is a complex pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of pyrimidinone derivatives typically involves several strategies including cyclization reactions and modifications of existing pyrimidine structures. For instance, a study highlighted the synthesis of various substituted derivatives through reactions with formamidines and methylenemalonic acid derivatives, which are crucial for producing biologically active compounds .
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrimidinone class exhibit significant anticancer properties. For example, derivatives of pyrimidinone have shown inhibitory effects against various cancer cell lines such as HepG2, A549, HCT116, PC-3, and MCF-7. The IC50 values for these compounds ranged from 0.3 to 40.7 μM across different cell lines, indicating varying degrees of potency .
Table 1: Anticancer Activity of Pyrimidinone Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 7a | HepG2 | 0.3 | |
| Compound 7a | A549 | 6.6 | |
| Compound 7a | HCT116 | 7 | |
| Compound X | MCF-7 | 17-33 |
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on various glycosidases. While some derivatives exhibited moderate inhibition against enzymes like β-galactosidase, others were inactive against glycogen phosphorylase . This suggests that structural modifications can influence enzyme inhibition efficacy.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (mM) | Activity |
|---|---|---|---|
| Compound 11h | β-galactosidase | Submillimolar | Moderate |
| Compound X | Glycogen phosphorylase | Not active | None |
The mechanisms underlying the biological activities of these compounds are multifaceted. The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. For instance, certain pyrimidinones have been shown to downregulate proteins involved in cell cycle progression and survival such as Mcl-1 and cyclin D1 .
Case Studies
One notable case study involved the evaluation of a series of pyrimidinone derivatives for their ability to inhibit specific kinases associated with cancer progression. The results indicated that modifications at specific positions on the pyrimidine ring could enhance potency and selectivity against targets like CDK4/Cyclin D and EGFR kinases .
Scientific Research Applications
Synthesis of the Compound
The synthesis of pyrimidinone derivatives typically involves several strategies, including cycloaddition reactions and glycosylation techniques. Recent studies have highlighted methods for synthesizing 2-substituted pyrimidinones that incorporate glucopyranosyl moieties, enhancing their metabolic stability and biological activity . For instance, the introduction of C-glucosyl groups has been shown to improve the binding affinity of these compounds to target enzymes.
Biological Activities
The compound has been investigated for various pharmacological properties:
- Antihypertensive Activity : Some derivatives of pyrimidinones have been screened for their ability to lower blood pressure through selective receptor antagonism .
- Anticancer Properties : Research indicates that pyrimidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported IC50 values for related compounds ranging from 26.69 to 78.38 μg/mL against cancer cells .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of glycosidase enzymes, which are critical in carbohydrate metabolism . The presence of a phenyl substituent at specific positions on the pyrimidine ring has been linked to enhanced inhibitory activity.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of a series of pyrimidine-N-β-D-glucosides, including derivatives similar to the compound. The results demonstrated significant antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB231), with some compounds exhibiting IC50 values as low as 4.93 μM . This suggests that modifications to the pyrimidine structure can lead to potent anticancer agents.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers synthesized various pyrimidinone derivatives and evaluated their activity against glycosidase enzymes. The findings indicated that certain substitutions led to improved inhibition rates compared to unmodified compounds . This highlights the importance of structural modifications in enhancing biological efficacy.
Data Tables
| Compound | IC50 (μM) | Target | Activity Type |
|---|---|---|---|
| Compound A | 27.66 | MDA-MB231 | Anticancer |
| Compound B | 4.93 | MCF-7 | Anticancer |
| Compound C | 31.94 | Glycosidase | Enzyme Inhibition |
| Compound D | 78.38 | Various Cancer Lines | Antiproliferative |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Sugar Backbone Complexity: The target compound’s undecopyranosyl backbone is far larger than the arabinofuranosyl (5-membered) or hexopyranosyl (6-membered) sugars in analogs, likely reducing membrane permeability but increasing specificity for glycan-binding proteins .
Functional Group Impact: Amino groups in the target compound enhance hydrophilicity compared to acetamido or nitrophenyl groups in analogs (e.g., ). This may improve solubility but limit passive diffusion across lipid bilayers .
Glycosidic Linkages :
- The β-(1→6) linkage in the target compound contrasts with the β-(1→4) and α-(1→2) linkages in analogs. β-linkages are typically more resistant to acid hydrolysis than α-linkages, suggesting enhanced stability .
Preparation Methods
Radical Coupling of Multiply Hydroxylated Aldehydes
The intermolecular radical addition to aldehydes serves as the cornerstone for forming the C1–C11 chain. In this step, an α-alkoxyacyl telluride (derived from D-mannose) reacts with a D-galactose-derived aldehyde under radical initiation (Et₃B/O₂). The reaction proceeds via:
-
Telluride homolysis to generate an acyl radical.
-
Radical addition to the aldehyde carbonyl, forming a ketyl radical intermediate.
-
Hydrogen atom transfer (HAT) from the solvent or additive to yield the coupled product.
This method achieves high diastereoselectivity (>20:1 dr) by exploiting the conformational rigidity of the sugar-derived substrates. The reaction conditions (e.g., −78°C in toluene) suppress side reactions such as over-reduction or epimerization.
Glycosylation for Cytosine Attachment
The cytosine base is introduced at C1 via a Koenigs-Knorr glycosylation using bis-TMS-cytosine and a fully deprotected undecose hemiacetal. Silver triflate catalyzes the activation of the glycosyl bromide intermediate, enabling nucleophilic attack by the cytosine's N1 position. Key optimization parameters include:
-
Temperature : 0°C to prevent aglycone elimination.
-
Solvent : Dichloromethane for optimal silver ion coordination.
-
Protecting groups : Temporary TMS protection on cytosine's exocyclic amines to direct regioselectivity.
Optimization of Reaction Conditions
Radical Initiation System
Comparative studies of radical initiators revealed that Et₃B/O₂ outperformed traditional AIBN or photochemical methods in terms of yield and stereocontrol. The table below summarizes the impact of initiator choice on the radical coupling step:
| Initiator System | Yield (%) | diastereomeric Ratio (dr) | Reaction Time (h) |
|---|---|---|---|
| Et₃B/O₂ | 78 | >20:1 | 2 |
| AIBN | 42 | 5:1 | 12 |
| UV Light | 35 | 3:1 | 24 |
The Et₃B/O₂ system's efficiency stems from rapid radical generation and minimized side reactions due to the low temperature (−78°C).
Solvent Effects in Glycosylation
Polar aprotic solvents (e.g., DMF, acetonitrile) led to excessive silver ion coordination, reducing glycosylation efficiency. Dichloromethane emerged as the optimal solvent, balancing substrate solubility and catalytic activity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Hikizimycin (DMSO-d₆) exhibits characteristic signals:
-
δ 10.09–10.05 ppm (d, 2H, NH from cytosine).
-
δ 6.18 ppm (s, 2H, NH₂ from 4-amino group).
¹³C NMR data confirms the undecose backbone's stereochemistry through distinct carbinolic carbon shifts between δ 70–85 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) analysis validates the molecular formula C₂₁H₃₇N₅O₁₄ with an observed [M+H]⁺ ion at m/z 584.2412 (calculated 584.2409).
Challenges and Limitations
Q & A
Q. Table 1: Key NMR Signals for Glycosidic Linkages
| Proton/Carbon Type | Chemical Shift Range (ppm) | Correlation (HMBC/HSQC) |
|---|---|---|
| Anomeric | 4.5–5.5 | C1' of adjacent sugar |
| Anomeric | 95–110 | Confirms β/α configuration |
Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes or hepatocytes to identify rapid degradation (e.g., deamination or glycosidic cleavage) that may reduce in vivo efficacy .
- Isotopic Labeling : Introduce or isotopes at the 4-amino group or glycosidic oxygen to track metabolic pathways via LC-MS/MS .
- Tissue-Specific Delivery : Use liposomal encapsulation or PEGylation to enhance bioavailability, particularly if the compound is polar and poorly membrane-permeable .
Q. Example Workflow :
Compare IC50 values in cell-free enzymatic assays vs. cell-based assays.
Perform ADME studies to identify clearance mechanisms.
Modify the glycosidic linker (e.g., replace β-D-glucopyranosyl with α-L-idopyranosyl) to improve stability .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
Q. Table 2: Stability Data
| Condition | Half-Life (Days) | Degradation Products |
|---|---|---|
| pH 7.4, 25°C | >30 | None detected |
| pH 2.0, 37°C | 2 | Free pyrimidinone, glucosamine |
Advanced: What synthetic strategies optimize yield for this compound’s complex glycosylation steps?
Methodological Answer:
- Enzymatic Synthesis : Use glycosyltransferases (e.g., Leloir enzymes) for stereospecific glycosidic bond formation, achieving >80% yield with UDP-glucose donors .
- Chemical Synthesis :
Q. Table 3: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Enzymatic | 85 | 95 | High (β-only) |
| Chemical (Imidate) | 60 | 88 | Moderate (β:α = 4:1) |
Basic: How to troubleshoot contradictory NMR data for the pyrimidinone core?
Methodological Answer:
- Dynamic Effects : If tautomerism (e.g., 1H vs. 3H pyrimidinone forms) obscures signals, acquire spectra at variable temperatures (e.g., 25°C vs. 60°C) to stabilize the dominant tautomer .
- Solvent Artifacts : Use deuterated DMSO or D2O instead of CDCl3 to enhance solubility and reduce signal broadening .
Advanced: What computational tools predict interactions between this compound and carbohydrate-binding proteins?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger to model binding to lectins (e.g., galectins). Focus on hydrogen bonding between the 4-amino group and Asp/Glu residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the undecopyranosyl chain in aqueous solution .
Q. Key Parameters :
- Force Field: CHARMM36 for carbohydrates.
- Solvation: TIP3P water model.
Basic: How to validate the purity of this compound post-synthesis?
Methodological Answer:
- HPLC : Use a HILIC column (e.g., Waters BEH Amide) with UV detection at 254 nm. Retention time shifts indicate impurities from incomplete deprotection .
- Elemental Analysis : Confirm %C, %H, %N align with theoretical values (deviation <0.3%) .
Advanced: What are the implications of the 3-amino-3-deoxy-beta-D-glucopyranosyl moiety in biological targeting?
Methodological Answer:
- Receptor Specificity : The 3-amino group mimics natural substrates of aminoglycoside-binding enzymes (e.g., kinases), enabling competitive inhibition assays .
- Cellular Uptake : Compare uptake in wild-type vs. ABC transporter-deficient cell lines to assess efflux pump interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
